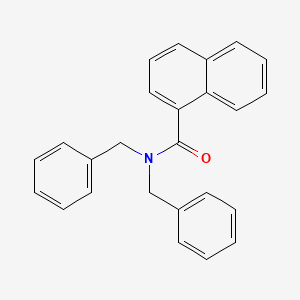
N,N-dibenzylnaphthalene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dibenzylnaphthalene-1-carboxamide is an organic compound that belongs to the class of carboxamides It features a naphthalene ring system substituted with a carboxamide group and two benzyl groups attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzylnaphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with benzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dibenzylnaphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N,N-dibenzylnaphthalene-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Wirkmechanismus
The mechanism of action of N,N-dibenzylnaphthalene-1-carboxamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene-1-carboxamide: Lacks the benzyl groups, resulting in different chemical and biological properties.
N,N-dibenzylbenzamide: Contains a benzene ring instead of a naphthalene ring, leading to variations in reactivity and applications.
N,N-dibenzyl-2-naphthamide: Similar structure but with the carboxamide group at a different position on the naphthalene ring.
Uniqueness
N,N-dibenzylnaphthalene-1-carboxamide is unique due to the presence of both benzyl groups and the naphthalene ring system. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
82316-22-1 |
|---|---|
Molekularformel |
C25H21NO |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
N,N-dibenzylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C25H21NO/c27-25(24-17-9-15-22-14-7-8-16-23(22)24)26(18-20-10-3-1-4-11-20)19-21-12-5-2-6-13-21/h1-17H,18-19H2 |
InChI-Schlüssel |
GKOUNKJCAQFPFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-anilino-N'-[(E,2E)-1-methyl-3-phenyl-2-propenylidene]acetohydrazide](/img/structure/B11976261.png)
![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11976269.png)
![Isopropyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11976275.png)

![isobutyl (2E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11976278.png)
![2-((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)-N-(4-fluorophenyl)acetamide](/img/structure/B11976285.png)
![7-benzyl-3-methyl-8-[(1-methyl-2-propenyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11976293.png)
![7,18-bis(4-butylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B11976301.png)



![1-Methyl-N-(naphthalen-2-yl)benzo[f]quinolin-3-amine](/img/structure/B11976341.png)
![(2E)-5-(2-chlorobenzyl)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11976359.png)
